2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile
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Description
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C17H13N3O2 and its molecular weight is 291.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on similar benzimidazole compounds reveals a focus on the synthesis of new derivatives with diverse functional groups, highlighting their versatile chemical properties. For instance, the study by Mabkhot et al. (2010) describes the synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) derivatives, emphasizing a facile and convenient approach to incorporating the thieno[2,3-b]-thiophene moiety. This illustrates the compound's role in facilitating the development of novel chemical entities with potential for various applications (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).
Corrosion Inhibition
A significant application of benzimidazole derivatives, closely related to the queried compound, is in corrosion inhibition. Prashanth et al. (2021) synthesized imidazole derivatives and investigated their efficacy as corrosion inhibitors, revealing how structural modifications, such as methoxyphenyl groups, can enhance corrosion inhibition performance. The findings suggest that similar compounds could be engineered for protective applications in industrial materials (Prashanth et al., 2021).
Catalytic Activity
Benzimidazole-based compounds are also explored for their catalytic activity. For example, Peñafiel et al. (2012) reported on a Rhodium complex containing an NHC ligand with an alcohol function, indicating the potential of such structures in catalyzing addition reactions. This underscores the utility of benzimidazole derivatives in facilitating chemical transformations, a property that may extend to the compound (Peñafiel et al., 2012).
Anticancer and Antioxidant Activities
The bioactive potential of benzimidazole derivatives is also a significant area of research. Kumaraswamy et al. (2021) synthesized novel benzimidazoles and evaluated their anticancer and antioxidant activities. This research highlights the biomedical relevance of such compounds, suggesting possible health and therapeutic applications of the compound (Kumaraswamy et al., 2021).
Electronic and Optical Properties
Anand and Muthusamy (2018) focused on the synthesis of oligobenzimidazoles, exploring their electrochemical, electrical, optical, thermal, and rectification properties. This indicates the potential of benzimidazole derivatives in electronic and optoelectronic applications, suggesting that the queried compound could have similar utilities (Anand & Muthusamy, 2018).
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(3-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-22-12-6-4-5-11(9-12)16(21)13(10-18)17-19-14-7-2-3-8-15(14)20-17/h2-9,21H,1H3,(H,19,20)/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQHNEOWFBYAML-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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